molecular formula C10H16I2O4Pt B12675589 (Diiodine)bis(pentane-2,4-dionato-O,O')platinum CAS No. 65849-16-3

(Diiodine)bis(pentane-2,4-dionato-O,O')platinum

Katalognummer: B12675589
CAS-Nummer: 65849-16-3
Molekulargewicht: 649.12 g/mol
InChI-Schlüssel: KAFIXPDMJIIOGT-VGKOASNMSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Diiodine)bis(pentane-2,4-dionato-O,O’)platinum is a coordination compound with the chemical formula Pt(C10H14O4I2). This compound features a platinum(II) center coordinated by two iodide ions and two acetylacetonate ligands. It is known for its square-planar geometry, which is typical for platinum(II) complexes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Diiodine)bis(pentane-2,4-dionato-O,O’)platinum typically involves the reaction of platinum(II) chloride with acetylacetone in the presence of iodine. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

PtCl2+2C5H8O2+2I2Pt(C5H7O2)2I2+2HCl\text{PtCl}_2 + 2 \text{C}_5\text{H}_8\text{O}_2 + 2 \text{I}_2 \rightarrow \text{Pt(C}_5\text{H}_7\text{O}_2)_2\text{I}_2 + 2 \text{HCl} PtCl2​+2C5​H8​O2​+2I2​→Pt(C5​H7​O2​)2​I2​+2HCl

The reaction mixture is usually heated under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for (Diiodine)bis(pentane-2,4-dionato-O,O’)platinum are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

(Diiodine)bis(pentane-2,4-dionato-O,O’)platinum undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphines, amines, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride. Reactions are typically carried out in organic solvents like dichloromethane or toluene under inert atmosphere .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines yield phosphine-coordinated platinum complexes, while oxidation reactions can produce platinum(IV) complexes .

Wissenschaftliche Forschungsanwendungen

(Diiodine)bis(pentane-2,4-dionato-O,O’)platinum has several scientific research applications:

Wirkmechanismus

The mechanism of action of (Diiodine)bis(pentane-2,4-dionato-O,O’)platinum involves coordination with target molecules such as DNA, proteins, or other metal centers. The platinum center can form covalent bonds with nucleophilic sites, leading to the formation of stable complexes. This interaction can disrupt biological processes, making it a potential candidate for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Diiodine)bis(pentane-2,4-dionato-O,O’)platinum is unique due to the presence of iodide ligands, which can influence its reactivity and coordination behavior. The iodide ligands can be easily substituted, making it a versatile precursor for various platinum complexes .

Eigenschaften

CAS-Nummer

65849-16-3

Molekularformel

C10H16I2O4Pt

Molekulargewicht

649.12 g/mol

IUPAC-Name

diiodoplatinum;(Z)-4-hydroxypent-3-en-2-one

InChI

InChI=1S/2C5H8O2.2HI.Pt/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+2/p-2/b2*4-3-;;;

InChI-Schlüssel

KAFIXPDMJIIOGT-VGKOASNMSA-L

Isomerische SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.I[Pt]I

Kanonische SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.I[Pt]I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.